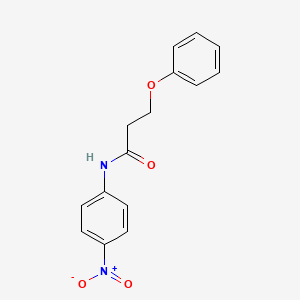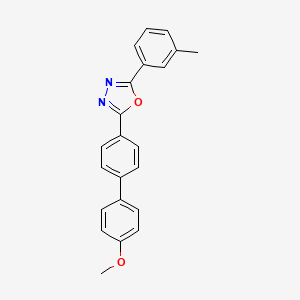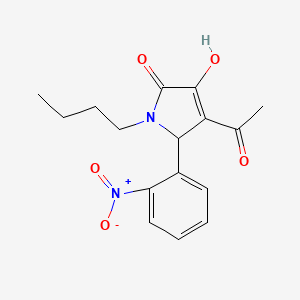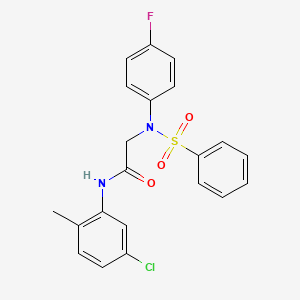![molecular formula C11H14N2O5S2 B5228423 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B5228423.png)
1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid, commonly known as Thapsigargin, is a natural compound that is extracted from the roots of the Mediterranean plant Thapsia garganica. Thapsigargin is a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for the transport of calcium ions into the endoplasmic reticulum. This inhibition leads to a depletion of calcium ions in the endoplasmic reticulum, which triggers a series of downstream effects that are of great interest to scientific researchers.
作用機序
Thapsigargin inhibits the 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid pump by binding to the pump's calcium-binding site. This prevents the pump from transporting calcium ions into the endoplasmic reticulum, leading to a depletion of calcium ions in this organelle. This depletion triggers the unfolded protein response (UPR), a cellular stress response that is activated when the endoplasmic reticulum is overloaded with unfolded or misfolded proteins. The UPR leads to the activation of a series of downstream signaling pathways that ultimately result in apoptosis.
Biochemical and Physiological Effects
Thapsigargin has a number of biochemical and physiological effects on cells. In addition to its ability to induce apoptosis, thapsigargin has been shown to modulate the activity of a number of enzymes and ion channels. For example, thapsigargin has been shown to inhibit the activity of the plasma membrane Ca2+-ATPase (PMCA), which is responsible for the transport of calcium ions out of the cell. Thapsigargin has also been shown to activate the transient receptor potential (TRP) channels, which are involved in the regulation of calcium signaling in cells.
実験室実験の利点と制限
Thapsigargin is a highly potent and specific inhibitor of the 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid pump, making it a useful tool for researchers studying calcium signaling in cells. However, thapsigargin is also a toxic compound that can cause cell death at high concentrations. This toxicity can limit the use of thapsigargin in certain experimental settings. In addition, thapsigargin is a complex molecule that is difficult to synthesize, which can make it expensive to obtain for laboratory experiments.
将来の方向性
There are several future directions for research on thapsigargin. One area of interest is the development of thapsigargin analogs that have improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the identification of novel targets of thapsigargin, which may lead to the development of new therapeutic strategies for the treatment of cancer and other diseases. Finally, research on the mechanism of action of thapsigargin may provide insights into the regulation of calcium signaling in cells, which has important implications for a wide range of physiological processes.
合成法
Thapsigargin is a complex molecule that is difficult to synthesize in the laboratory. However, several methods have been developed to produce this compound. One of the most common methods involves the isolation of thapsigargin from the roots of Thapsia garganica. Another method involves the synthesis of thapsigargin from simpler starting materials, such as 3-methyl-2-cyclohexen-1-one.
科学的研究の応用
Thapsigargin has been the subject of extensive scientific research due to its ability to modulate calcium signaling in cells. This compound has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, making it a promising candidate for cancer therapy. In addition, thapsigargin has been shown to have anti-inflammatory properties, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S2/c12-10(14)9-5-8(6-19-9)20(17,18)13-3-1-7(2-4-13)11(15)16/h5-7H,1-4H2,(H2,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMNIGPPQHEIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5228353.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(4-morpholinyl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5228364.png)
![2-amino-4-(2-thienyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5228365.png)

![4-bromo-2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5228386.png)
![N,N-diethyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5228389.png)


![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5228408.png)

![pentyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228435.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5228440.png)

![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-({[(1-hydroxycyclohexyl)methyl]amino}carbonyl)-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5228454.png)